molecular formula C13H10BrFZn B14891142 4-(4-Fluoro-3-methylphenyl)phenylZinc bromide

4-(4-Fluoro-3-methylphenyl)phenylZinc bromide

Cat. No.: B14891142
M. Wt: 330.5 g/mol
InChI Key: ZUAZJADOOWWIPA-UHFFFAOYSA-M
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Description

4-(4-FLUORO-3-METHYLPHENYL)PHENYLZINC BROMIDE, 0.25 M in THF is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution in tetrahydrofuran (THF), a common solvent in organic chemistry. The presence of the zinc atom allows it to participate in cross-coupling reactions, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-FLUORO-3-METHYLPHENYL)PHENYLZINC BROMIDE typically involves the reaction of 4-bromo-4-fluoro-3-methylbiphenyl with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:

4Bromo-4-fluoro-3-methylbiphenyl+Zn4(4Fluoro-3-methylphenyl)phenylzinc bromide4-\text{Bromo-4-fluoro-3-methylbiphenyl} + \text{Zn} \rightarrow 4-(4-\text{Fluoro-3-methylphenyl})\text{phenylzinc bromide} 4−Bromo-4-fluoro-3-methylbiphenyl+Zn→4−(4−Fluoro-3-methylphenyl)phenylzinc bromide

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The use of high-purity reagents and solvents ensures the consistency and quality of the final product. The reaction mixture is typically stirred for several hours to ensure complete conversion, followed by purification steps to isolate the desired organozinc compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-FLUORO-3-METHYLPHENYL)PHENYLZINC BROMIDE undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.

    Coupling Reactions: It is commonly used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides to form new carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Often used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Solvents: THF is commonly used due to its ability to stabilize the organozinc compound.

    Inert Atmosphere: Reactions are typically carried out under nitrogen or argon to prevent oxidation.

Major Products

The major products formed from these reactions depend on the specific reactants used. In cross-coupling reactions, the primary product is a new biphenyl derivative with various substituents depending on the starting materials.

Scientific Research Applications

4-(4-FLUORO-3-METHYLPHENYL)PHENYLZINC BROMIDE has several applications in scientific research:

    Organic Synthesis: Used to create complex organic molecules through cross-coupling reactions.

    Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.

    Material Science: Utilized in the development of new materials with specific properties.

    Biological Studies: Investigated for its potential interactions with biological molecules and pathways.

Mechanism of Action

The mechanism of action of 4-(4-FLUORO-3-METHYLPHENYL)PHENYLZINC BROMIDE involves the transfer of the phenyl group from the zinc atom to an electrophilic carbon atom in the presence of a catalyst. The zinc atom acts as a nucleophile, attacking the electrophilic center and forming a new carbon-carbon bond. This process is facilitated by the catalyst, which lowers the activation energy and increases the reaction rate.

Comparison with Similar Compounds

Similar Compounds

  • 3-FLUORO-4-[(4-MORPHOLINO)METHYL]PHENYLZINC BROMIDE
  • 3-Fluoro-4-(4’-methylbenzyloxy)phenylzinc bromide

Uniqueness

4-(4-FLUORO-3-METHYLPHENYL)PHENYLZINC BROMIDE is unique due to the specific positioning of the fluoro and methyl groups on the phenyl ring, which can influence its reactivity and the types of products formed in reactions. This structural uniqueness makes it a valuable reagent for synthesizing specific organic compounds that may not be easily accessible using other organozinc reagents.

Properties

Molecular Formula

C13H10BrFZn

Molecular Weight

330.5 g/mol

IUPAC Name

bromozinc(1+);1-fluoro-2-methyl-4-phenylbenzene

InChI

InChI=1S/C13H10F.BrH.Zn/c1-10-9-12(7-8-13(10)14)11-5-3-2-4-6-11;;/h3-9H,1H3;1H;/q-1;;+2/p-1

InChI Key

ZUAZJADOOWWIPA-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=[C-]C=C2)F.[Zn+]Br

Origin of Product

United States

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